2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of 3-alkylindoles. These compounds contain an indole moiety with an alkyl chain at the 3-position. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the 2-methyl group and the ethyl chain.
The thiophene-3-carboxamide moiety can be synthesized separately and then coupled with the indole derivative. This coupling reaction often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the indole moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but lacks the iodine atom.
N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains a methoxy group and an acetamide moiety instead of the thiophene-3-carboxamide.
Uniqueness
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.
Properties
CAS No. |
920506-28-1 |
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Molecular Formula |
C16H15IN2OS |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15IN2OS/c1-10-11(12-4-2-3-5-14(12)19-10)6-8-18-16(20)13-7-9-21-15(13)17/h2-5,7,9,19H,6,8H2,1H3,(H,18,20) |
InChI Key |
CJOHXBXTMKJUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(SC=C3)I |
Origin of Product |
United States |
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